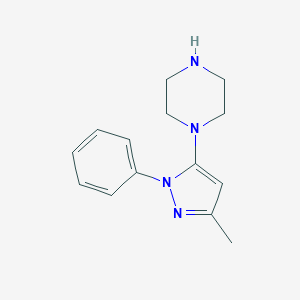

1-(3-Metil-1-fenil-1H-pirazol-5-il)piperazina

Descripción general

Descripción

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . This compound is an intermediate used in the synthesis of various pharmaceuticals, particularly as a precursor for dipeptidyl peptidase-4 inhibitors, which are used in the treatment of type 2 diabetes .

Aplicaciones Científicas De Investigación

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine has several scientific research applications :

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: It serves as a precursor for the synthesis of dipeptidyl peptidase-4 inhibitors, which are used in the treatment of type 2 diabetes.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is dipeptidylpeptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to a decrease in blood glucose levels .

Biochemical Pathways

The compound affects the incretin hormone pathway . By inhibiting DPP-4, the compound prevents the degradation of incretin hormones, leading to their increased levels . This results in enhanced insulin secretion and decreased glucagon release, thereby reducing blood glucose levels .

Pharmacokinetics

The compound is described asorally active , suggesting it has good bioavailability when administered orally.

Result of Action

The primary molecular effect of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is the inhibition of DPP-4 . This leads to increased levels of incretin hormones, enhanced insulin secretion, decreased glucagon release, and ultimately, a reduction in blood glucose levels . This makes the compound potentially useful as an antidiabetic agent .

Métodos De Preparación

The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine typically involves the following steps :

Starting Materials: Phenylhydrazine and ethyl acetoacetate are used as starting materials.

Cyclization: These starting materials undergo cyclization to form a pyrazole ring.

Chloride Acetylation: The pyrazole derivative is then subjected to chloride acetylation.

Substitution and Deacetalization: The final steps involve substitution and deacetalization to yield 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Análisis De Reacciones Químicas

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: It can also undergo reduction reactions, typically using hydrogenation catalysts.

Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitutions, where the piperazine ring can be modified.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions.

Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazole derivatives.

Comparación Con Compuestos Similares

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can be compared with other similar compounds, such as :

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound has a similar structure but differs in the position of the methyl group.

1-(5-Methyl-2-phenylpyrazol-3-yl)piperazine: Another similar compound with variations in the pyrazole ring structure.

Vildagliptin Impurity 53: A related compound used in the synthesis of vildagliptin, a dipeptidyl peptidase-4 inhibitor.

The uniqueness of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine lies in its specific structure, which makes it a valuable intermediate for synthesizing selective and orally active dipeptidyl peptidase-4 inhibitors .

Actividad Biológica

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS Number: 401566-79-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is characterized by a piperazine ring substituted with a pyrazole moiety. This unique structure is thought to contribute to its diverse pharmacological effects.

Antidepressant and Anxiolytic Effects

Research indicates that 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine exhibits significant antidepressant and anxiolytic activities. In animal models, the compound has been shown to enhance serotonergic neurotransmission, which is crucial for mood regulation. A study conducted on rodents demonstrated that administration of this compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test and the tail suspension test .

Neuroprotective Properties

The compound also displays neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In vitro studies have shown that 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can reduce reactive oxygen species (ROS) levels in neuronal cell lines, thereby protecting against apoptosis. This property positions it as a potential therapeutic agent for neurodegenerative diseases .

Antinociceptive Activity

Another area of interest is the antinociceptive (pain-relieving) activity of this compound. Experimental models have indicated that it may modulate pain pathways through interaction with opioid receptors and other pain-related signaling mechanisms. The efficacy was evaluated using the hot plate test and formalin test, where significant analgesic effects were observed .

The biological activities of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine are attributed to its interaction with various neurotransmitter systems:

- Serotonin Receptors : The compound acts as a partial agonist at serotonin receptors, enhancing serotonergic transmission.

- Dopamine Receptors : It may also influence dopaminergic pathways, contributing to its antidepressant effects.

- Opioid Receptors : The antinociceptive effects are likely mediated through interactions with mu-opioid receptors.

Case Studies

Several studies have explored the efficacy of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine in clinical settings:

Propiedades

IUPAC Name |

1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCUUXMVVOANMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621769 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401566-79-8 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches to producing 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?

A1: Two main synthetic routes are described in the research:

Q2: What are the claimed advantages of the synthetic methods for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?

A2: The research highlights several advantages associated with the described synthetic approaches:

- High Yield : The method employing Lawesson's reagent and phenylhydrazine claims a higher overall yield compared to other methods.

- Cost-Effectiveness : The use of readily available starting materials and reagents in this method contributes to its cost-effectiveness.

- Environmental Friendliness : The reaction conditions and reagents used in this method are considered less harmful to the environment.

- Suitability for Industrial Production : The combined benefits of high yield, cost-effectiveness, and environmental friendliness make this method suitable for scaling up to industrial production levels.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.